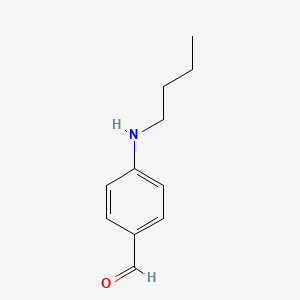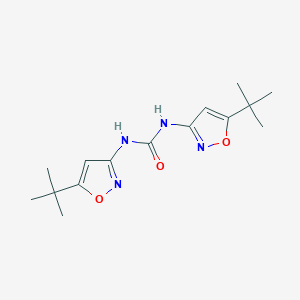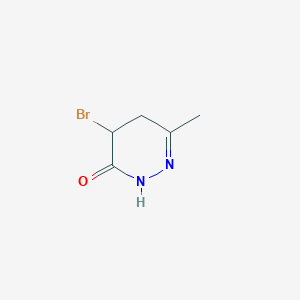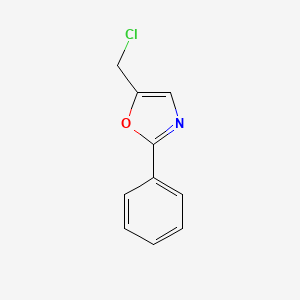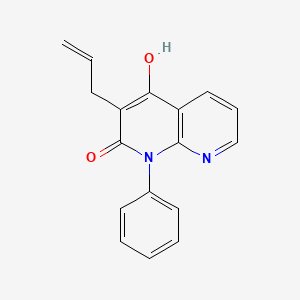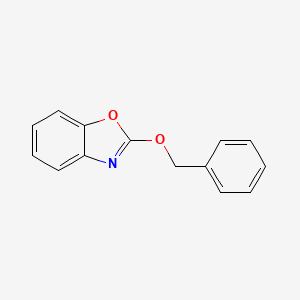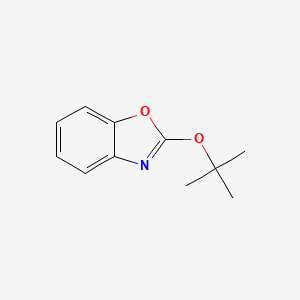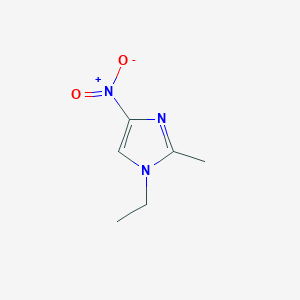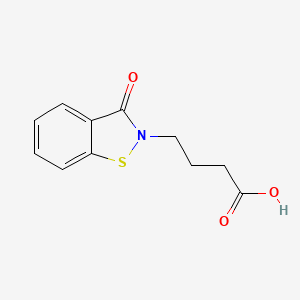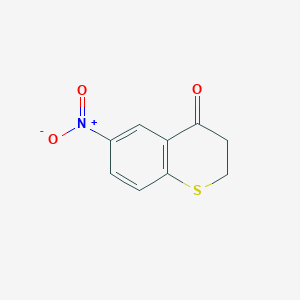
6-Nitrothiochroman-4-one
Descripción general
Descripción
6-Nitrothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone family These compounds are structurally related to chromones, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrothiochroman-4-one typically involves the nitration of thiochroman-4-one. One common method is the reaction of thiochroman-4-one with nitric acid in acetic acid at room temperature, yielding this compound . Another approach involves the use of iron wire and ammonium chloride in an ethanol-water mixture, followed by heating at 70°C .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like iron and ammonium chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Iron wire and ammonium chloride in an ethanol-water mixture at 70°C.
Substitution: Typical conditions involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 6-Aminothiochroman-4-one.
Substitution: Various substituted thiochroman-4-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitrothiochroman-4-one has several applications in scientific research:
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Nitrothiochroman-4-one and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiochromanone derivatives with a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the specific molecular targets and pathways involved for this compound.
Comparación Con Compuestos Similares
6-Chlorothiochroman-4-one: Similar structure with a chlorine atom instead of a nitro group.
6-Fluorothiochroman-4-one: Contains a fluorine atom at the 6th position.
Thiochroman-4-one: The parent compound without any substituents at the 6th position.
Uniqueness: 6-Nitrothiochroman-4-one is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological and chemical properties.
Propiedades
IUPAC Name |
6-nitro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWZGCRKUPJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602982 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89444-03-1 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


